Cas no 1804796-59-5 (Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)

Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate
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- インチ: 1S/C11H9F6NO4/c1-2-21-7(20)3-5-8(10(12,13)14)6(19)4-18-9(5)22-11(15,16)17/h4,19H,2-3H2,1H3
- InChIKey: NXLHZEXMCCYPAO-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 11
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 386
- トポロジー分子極性表面積: 68.6
- XLogP3: 3.1
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029092209-1g |
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate |
1804796-59-5 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 関連文献
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetateに関する追加情報
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804796-59-5): A Comprehensive Overview
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804796-59-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various biological and chemical applications. The presence of trifluoromethyl and trifluoromethoxy substituents, along with a hydroxyl group, contributes to its distinct chemical properties and potential pharmacological effects.
The compound's structure is built upon a pyridine core, which is a common scaffold in many bioactive molecules. The pyridine ring is flanked by ester and hydroxyl functionalities, enhancing its reactivity and interaction with biological targets. The trifluoromethyl group, known for its ability to modulate metabolic stability and binding affinity, adds an additional layer of complexity to the molecule's behavior. This feature has been extensively studied in drug design, where it often enhances the efficacy and selectivity of therapeutic agents.
In recent years, Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate has been explored in the development of novel pharmaceuticals. Its unique structural features make it a valuable intermediate in synthetic chemistry, allowing for the facile preparation of more complex molecules. Researchers have leveraged its reactivity to develop new derivatives with enhanced biological activity. For instance, modifications at the hydroxyl and ester positions have led to compounds with improved solubility and bioavailability, crucial factors in drug formulation.
The compound's potential extends beyond mere intermediates; it has shown promise as a building block for drug discovery programs targeting various diseases. The combination of hydroxyl and trifluoromethoxy groups provides multiple sites for chemical modification, enabling the creation of libraries of diverse compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for further optimization.
One of the most intriguing aspects of Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate is its interaction with biological systems. Preliminary studies suggest that it may interfere with key enzymatic pathways by acting as a competitive inhibitor or by modulating receptor activity. The trifluoromethyl group, in particular, has been implicated in enhancing binding interactions with biological targets, potentially leading to more potent therapeutic effects.
The synthesis of Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct its complex framework efficiently. These methodologies not only showcase the compound's synthetic accessibility but also demonstrate the advancements in modern organic chemistry.
The compound's stability under various conditions is another critical factor that makes it attractive for pharmaceutical applications. Studies have shown that it maintains its structural integrity under standard storage conditions, ensuring long-term viability for research and industrial purposes. Additionally, its solubility profile in common organic solvents facilitates its use in diverse chemical reactions and formulations.
Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate also finds utility in agrochemical research due to its structural similarity to natural products known for their biological activity. By serving as a precursor for more complex molecules, it contributes to the development of novel agrochemicals with improved efficacy and environmental safety profiles.
The future prospects of Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate are vast and multifaceted. Ongoing research aims to further elucidate its pharmacological properties and explore new synthetic pathways that could enhance its production efficiency. Collaborative efforts between academia and industry are expected to yield innovative applications across multiple domains.
In conclusion, Ethyl 5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804796-59-5) is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it a valuable asset for researchers seeking to develop novel bioactive molecules. As our understanding of its properties continues to grow, so too will its applications in addressing global challenges in health and agriculture.
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